molecular formula C16H22N4O4S B1274763 N-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

N-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

Cat. No.: B1274763
M. Wt: 366.4 g/mol
InChI Key: ODCTWTNIHLTHBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide is a complex organic compound with a unique structure that combines elements of pyrrolidine, thienoimidazole, and pentanamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine and thienoimidazole intermediates, which are then coupled through a series of condensation and cyclization reactions. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or thienoimidazole moieties using halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles, and various solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide shares similarities with other compounds containing pyrrolidine, thienoimidazole, and pentanamide moieties.
  • Other similar compounds: Include various derivatives of pyrrolidine and thienoimidazole, which may have different substituents or functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H22N4O4S

Molecular Weight

366.4 g/mol

IUPAC Name

N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C16H22N4O4S/c21-12(17-7-8-20-13(22)5-6-14(20)23)4-2-1-3-11-15-10(9-25-11)18-16(24)19-15/h5-6,10-11,15H,1-4,7-9H2,(H,17,21)(H2,18,19,24)

InChI Key

ODCTWTNIHLTHBX-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCN3C(=O)C=CC3=O)NC(=O)N2

Origin of Product

United States

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